molecular formula C22H29N5O B11250247 4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one

4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one

Cat. No.: B11250247
M. Wt: 379.5 g/mol
InChI Key: OQSDLIWMEGHKDQ-UHFFFAOYSA-N
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Description

4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a combination of pyrrolidine, pyridazine, and piperazine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is unique due to its combination of pyrrolidine, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

4-phenyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H29N5O/c28-22(10-6-9-19-7-2-1-3-8-19)27-17-15-26(16-18-27)21-12-11-20(23-24-21)25-13-4-5-14-25/h1-3,7-8,11-12H,4-6,9-10,13-18H2

InChI Key

OQSDLIWMEGHKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4

Origin of Product

United States

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